molecular formula C12H16N2O5 B8148048 tert-butyl N-(3-methoxy-5-nitrophenyl)carbamate

tert-butyl N-(3-methoxy-5-nitrophenyl)carbamate

Cat. No.: B8148048
M. Wt: 268.27 g/mol
InChI Key: PLDUNBHCHSYEBE-UHFFFAOYSA-N
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Description

tert-Butyl N-(3-methoxy-5-nitrophenyl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a methoxy group, and a nitro group attached to a phenyl ring, which is further connected to a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-methoxy-5-nitrophenyl)carbamate typically involves the reaction of 3-methoxy-5-nitroaniline with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions often include maintaining the reaction mixture at a low temperature to control the rate of reaction and prevent side reactions.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of reagents and by-products to meet industrial safety and environmental standards.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-(3-methoxy-5-nitrophenyl)carbamate can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products:

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl carbamates.

Scientific Research Applications

Chemistry: tert-Butyl N-(3-methoxy-5-nitrophenyl)carbamate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study enzyme interactions and inhibition, particularly those involving carbamate-sensitive enzymes.

Medicine: The compound has potential applications in medicinal chemistry for the development of drugs that target specific enzymes or receptors. Its structural features make it a candidate for designing enzyme inhibitors or modulators.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl N-(3-methoxy-5-nitrophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes. The carbamate moiety can form covalent bonds with the active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, depending on the enzyme targeted.

Comparison with Similar Compounds

  • tert-Butyl N-(3-methoxy-4-nitrophenyl)carbamate
  • tert-Butyl N-(4-fluoro-2-methoxy-5-nitrophenyl)carbamate
  • tert-Butyl N-(5-methoxy-2-nitrophenyl)carbamate

Comparison:

  • Structural Differences: The position of the methoxy and nitro groups on the phenyl ring can vary among these compounds, leading to differences in their chemical reactivity and biological activity.
  • Reactivity: The presence of different substituents (e.g., fluoro, nitro) can influence the compound’s reactivity in chemical reactions, such as nucleophilic substitution or reduction.
  • Applications: While all these compounds may serve as intermediates in organic synthesis, their specific applications can vary based on their unique structural features and reactivity profiles.

Properties

IUPAC Name

tert-butyl N-(3-methoxy-5-nitrophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O5/c1-12(2,3)19-11(15)13-8-5-9(14(16)17)7-10(6-8)18-4/h5-7H,1-4H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLDUNBHCHSYEBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CC(=C1)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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